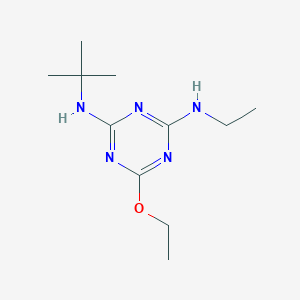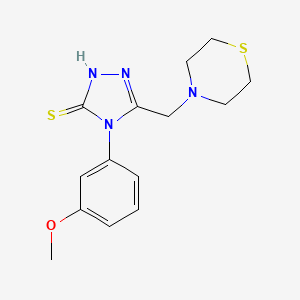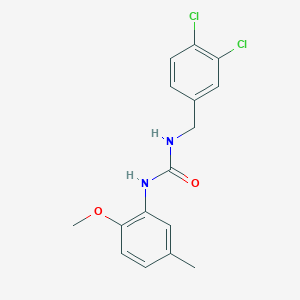
(1-methyl-3-piperidinyl)(phenyl)methanone (2E)-2-butenedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-methyl-3-piperidinyl)(phenyl)methanone (2E)-2-butenedioate, commonly known as MPPP, is a synthetic compound that belongs to the class of cathinones. MPPP has been used in scientific research to study its mechanism of action and its biochemical and physiological effects.
Wirkmechanismus
MPPP acts by inhibiting the reuptake of dopamine in the brain, which leads to an increase in dopamine levels and a subsequent increase in dopamine receptor activation. This results in a feeling of euphoria and increased motivation. MPPP also acts as a serotonin releaser, which further enhances its psychoactive effects.
Biochemical and Physiological Effects:
MPPP has been shown to have a number of biochemical and physiological effects. It increases dopamine and serotonin levels in the brain, which leads to a feeling of euphoria and increased motivation. MPPP also increases heart rate and blood pressure, which can lead to cardiovascular complications. It has been shown to cause neurotoxicity in animal studies, which raises concerns about its potential long-term effects on the brain.
Vorteile Und Einschränkungen Für Laborexperimente
MPPP has been used in a number of lab experiments due to its ability to act as a dopamine reuptake inhibitor and a serotonin releaser. It has been used to study the effects of dopamine on behavior and to investigate the mechanisms of drug addiction. However, MPPP is a controlled substance and its use in lab experiments is highly regulated. It is also highly toxic and poses a risk to researchers who handle it.
Zukünftige Richtungen
There are a number of future directions for research on MPPP. One area of interest is the potential use of MPPP as a treatment for Parkinson's disease and depression. Another area of interest is the development of new drugs that target the dopamine and serotonin systems in the brain. Further research is also needed to investigate the long-term effects of MPPP on the brain and to develop safer alternatives for lab experiments.
Synthesemethoden
The synthesis of MPPP involves the reaction between piperidine and phenylacetone in the presence of acetic anhydride and hydrochloric acid. This reaction produces the intermediate (1-methyl-3-piperidinyl)(phenyl)methanone, which is then reacted with maleic anhydride to form the final product ((1-methyl-3-piperidinyl)(phenyl)methanone (2E)-2-butenedioate)-2-butenedioate.
Wissenschaftliche Forschungsanwendungen
MPPP has been used in scientific research to study its effects on the central nervous system. It has been shown to act as a dopamine reuptake inhibitor and a serotonin releaser, which makes it a potential candidate for the treatment of Parkinson's disease and depression. MPPP has also been used in studies on drug abuse and addiction.
Eigenschaften
IUPAC Name |
(E)-but-2-enedioic acid;(1-methylpiperidin-3-yl)-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.C4H4O4/c1-14-9-5-8-12(10-14)13(15)11-6-3-2-4-7-11;5-3(6)1-2-4(7)8/h2-4,6-7,12H,5,8-10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KECVNLVPUGTGGF-WLHGVMLRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)C(=O)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCCC(C1)C(=O)C2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}azepane](/img/structure/B5876214.png)

![2-fluoro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B5876225.png)




![5-(2-ethoxybenzylidene)-3-[(2-ethoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5876245.png)
![N'-(tert-butyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B5876252.png)
![2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5876260.png)


![N-cyclohexyl-2-[(4-fluorophenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B5876299.png)
